
Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the benzyloxy and phenoxy groups, and the esterification of the carboxylate group. Common synthetic routes may include:
Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of Benzyloxy and Phenoxy Groups: These groups can be introduced through nucleophilic substitution reactions, where benzyl alcohol and phenol react with appropriate leaving groups on the isoquinoline core.
Esterification: The carboxylate group can be esterified using benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 4-(benzyloxy)-1-methylisoquinoline-3-carboxylate
- Benzyl 4-(benzyloxy)-7-phenoxyisoquinoline-3-carboxylate
- Benzyl 1-methyl-7-phenoxyisoquinoline-3-carboxylate
Uniqueness
Benzyl 4-(benzyloxy)-1-methyl-7-phenoxyisoquinoline-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of benzyloxy, phenoxy, and carboxylate groups on the isoquinoline core makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C31H25NO4 |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
benzyl 1-methyl-7-phenoxy-4-phenylmethoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C31H25NO4/c1-22-28-19-26(36-25-15-9-4-10-16-25)17-18-27(28)30(34-20-23-11-5-2-6-12-23)29(32-22)31(33)35-21-24-13-7-3-8-14-24/h2-19H,20-21H2,1H3 |
Clave InChI |
UAIITNZVNVTTMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


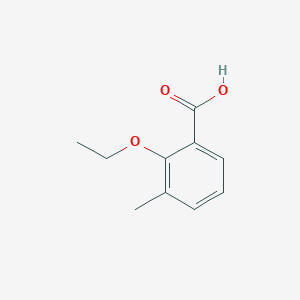
![tert-Butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitrophenyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B13988588.png)
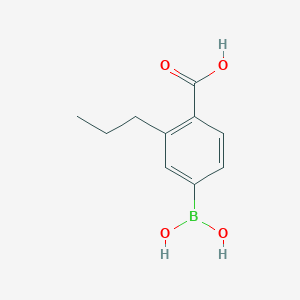
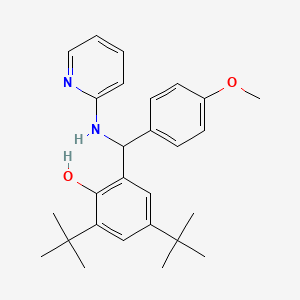
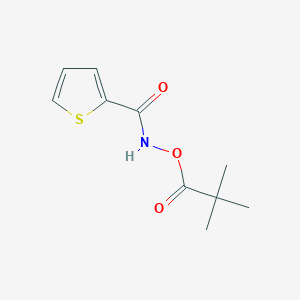
![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)
![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)
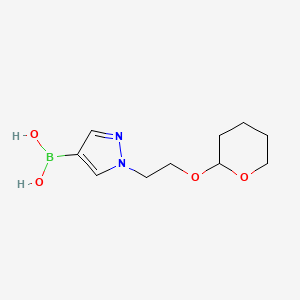
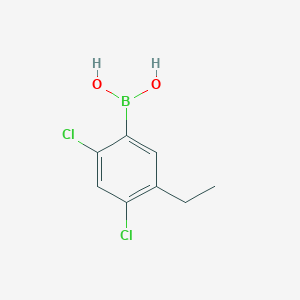
![Ethyl 3-oxo-4-{[tri(propan-2-yl)silyl]oxy}butanoate](/img/structure/B13988630.png)
![N-(4-(benzyloxy)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B13988638.png)
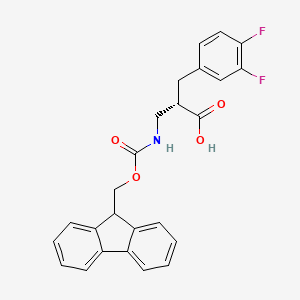
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)
